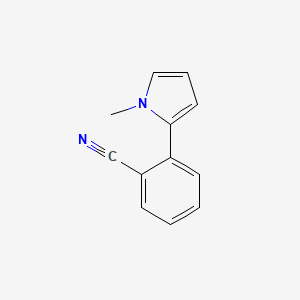

2-(1-methyl-1H-pyrrol-2-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(1-methylpyrrol-2-yl)benzonitrile |

InChI |

InChI=1S/C12H10N2/c1-14-8-4-7-12(14)11-6-3-2-5-10(11)9-13/h2-8H,1H3 |

InChI Key |

VWPDHILHTOUUPG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C2=CC=CC=C2C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular structure of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile. The vibrational modes are characteristic of the constituent parts of the molecule: the 1-methyl-1H-pyrrole ring, the benzonitrile (B105546) ring, and the C-C bond linking these two moieties.

Assignment of Fundamental Vibrations and Overtone Bands

The assignment of vibrational bands is based on the comparison with known frequencies for substituted pyrroles and benzonitriles. researchgate.netnih.govresearchgate.net The key functional groups exhibit characteristic vibrations that serve as spectroscopic signatures.

The most prominent vibration is the C≡N stretching of the nitrile group, which typically appears as a strong, sharp band in the IR spectrum. For benzonitrile and its derivatives, this band is consistently observed in the 2220-2240 cm⁻¹ region. nih.govaip.org The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected in the 3000-3100 cm⁻¹ range, while the C-H stretching of the pyrrole (B145914) ring and the methyl group appear at slightly lower frequencies. nih.gov

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including C=C stretching vibrations of both aromatic rings, C-N stretching modes of the pyrrole, and various in-plane and out-of-plane bending vibrations. Due to the molecule's asymmetry, many vibrational modes are expected to be active in both IR and Raman spectroscopy.

Table 1: Assignment of Major Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching (Benzene ring) |

| ~2950-2850 | ν(C-H) | C-H stretching (Methyl group and Pyrrole ring) |

| ~2230 | ν(C≡N) | Nitrile group stretching |

| ~1600-1450 | ν(C=C) | Aromatic ring stretching (Benzene and Pyrrole) |

| ~1400-1300 | ν(C-N) | Pyrrole ring C-N stretching |

| ~1380 | δ(C-H) | Methyl group symmetric bending |

| ~800-700 | γ(C-H) | Aromatic C-H out-of-plane bending |

Note: The values presented are approximate and based on characteristic group frequencies from related compounds. researchgate.netnih.govresearchgate.netderpharmachemica.comsapub.org

Conformational Analysis via Vibrational Signatures

The molecule's conformation is largely defined by the dihedral angle between the planes of the pyrrole and benzonitrile rings. This rotation around the central C-C single bond can be influenced by steric hindrance and electronic effects. Vibrational spectroscopy can offer insights into the conformational landscape.

Low-frequency modes, particularly those involving torsional vibrations around the C-C bond, are sensitive to conformational changes. However, these are often weak and difficult to observe directly. More readily, changes in the coupling between vibrational modes of the two rings can indicate a preferred conformation. For instance, the intensity and position of certain C-H out-of-plane bending modes can be dependent on the relative orientation of the rings. In related bi-aryl systems, theoretical calculations have shown that different conformers (e.g., planar vs. twisted) exhibit distinct vibrational spectra, although experimental differentiation can be challenging due to small energy differences between conformers.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic structure of this compound, featuring an electron-donating 1-methyl-pyrrole group connected to an electron-accepting benzonitrile group, makes it a classic example of a donor-π-acceptor (D-A) system. nih.govrsc.orgdoi.org This architecture gives rise to interesting photophysical properties, including intramolecular charge transfer.

Characterization of Electronic Transitions

The UV-Vis absorption spectrum is expected to show multiple bands corresponding to π-π* transitions within the aromatic rings (locally excited, LE states) and a lower-energy band corresponding to an intramolecular charge transfer (ICT) transition. ias.ac.inacs.org

The LE transitions, characteristic of the benzonitrile and pyrrole chromophores, typically appear at higher energies (shorter wavelengths). The ICT transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich pyrrole ring, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the electron-deficient benzonitrile moiety. This ICT band is generally broad and occurs at lower energy (longer wavelength) compared to the LE bands.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected λmax Range (nm) |

| π-π* (LE) | Locally excited state of the benzonitrile moiety | ~230-280 |

| π-π* (LE) | Locally excited state of the pyrrole moiety | ~210-250 |

| π-π* (ICT) | Intramolecular Charge Transfer (HOMO→LUMO) | ~290-350 |

Note: The λmax ranges are estimations based on studies of similar donor-acceptor systems containing pyrrole and benzonitrile fragments. ias.ac.inresearchgate.netresearchgate.net

Excited State Dynamics and Intramolecular Charge Transfer Phenomena

Upon photoexcitation into the ICT band, the molecule forms a highly polar excited state. The dynamics of this excited state are a key feature of D-A molecules. According to the Twisted Intramolecular Charge Transfer (TICT) model, after initial excitation to a planar or near-planar conformation, the donor and acceptor moieties can rotate around the linking single bond. researchgate.net In polar solvents, this twisting can lead to a more stable, charge-separated state with a perpendicular geometry, which is often responsible for a large Stokes shift and dual fluorescence in some systems. acs.org

The fluorescence emission from this compound is expected to be highly sensitive to solvent polarity (solvatochromism). In nonpolar solvents, emission is likely to originate from a less polar, locally excited state. In contrast, increasing solvent polarity can stabilize the highly polar ICT state, leading to a significant red-shift in the fluorescence maximum. This behavior is a hallmark of ICT phenomena. The absence of dual fluorescence would suggest that the emission occurs from a single, relaxed ICT state. ias.ac.inrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for elucidating the precise connectivity and chemical environment of atoms in this compound. The ¹H and ¹³C NMR spectra provide a complete map of the hydrogen and carbon skeletons.

The ¹H NMR spectrum will show distinct signals for the protons on the pyrrole ring, the benzonitrile ring, and the N-methyl group. The protons on the benzonitrile ring will appear as a complex multiplet in the aromatic region (typically 7.2-7.8 ppm). The pyrrole protons will resonate in a region characteristic for electron-rich heterocycles, and the N-methyl group will give a sharp singlet, likely around 3.5-4.0 ppm. nih.govmdpi.com

The ¹³C NMR spectrum will display signals for each unique carbon atom. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms of the two aromatic rings will appear between ~110 and 150 ppm, while the N-methyl carbon will be found at a much higher field (lower ppm value). spectrabase.comuobasrah.edu.iq

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzonitrile-H | 7.3 - 7.8 | m |

| Pyrrole-H | 6.1 - 7.0 | m |

| N-CH₃ | ~3.7 | s |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted Chemical Shift (ppm) |

| C≡N | 118 - 122 |

| Benzonitrile-C (ipso to CN) | 110 - 115 |

| Benzonitrile-C | 128 - 135 |

| Pyrrole-C | 108 - 130 |

| N-CH₃ | ~35 |

Note: Chemical shifts are estimations based on standard NMR prediction tools and data from analogous structures. mdpi.compdx.edu 's' denotes singlet, and 'm' denotes multiplet.

Detailed Chemical Shift Assignments and Coupling Constant Analysis

No published ¹H or ¹³C NMR spectra with detailed chemical shift assignments and coupling constants for this compound could be located. This information is fundamental for confirming the precise electronic environment and connectivity of the atoms within the molecule.

X-ray Crystallography and Solid-State Structure Determination

A search for crystallographic data did not yield any results for this compound. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

Molecular Conformation and Packing in Crystalline State

Without X-ray crystallography data, the specific molecular conformation (the three-dimensional arrangement of atoms) and the crystal packing (the arrangement of molecules in the crystal lattice) of this compound remain undetermined.

Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to analyze intermolecular interactions within a crystal. As no crystal structure has been reported for this compound, a Hirshfeld surface analysis has not been performed, and therefore, the nature and extent of its intermolecular interactions in the solid state are not known.

Further research and publication in the field of synthetic and analytical chemistry would be required to generate the experimental data necessary to complete this detailed structural profile.

Following a comprehensive search of publicly available scientific literature, no specific computational and theoretical investigations on the chemical compound “this compound” could be located.

Without access to these fundamental computational and theoretical research findings, it is not possible to construct the detailed and scientifically accurate article as requested by the user's outline. The stringent requirement to focus solely on the specified topics for this particular compound cannot be met due to the absence of relevant published research.

Computational and Theoretical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Characterization of Excited State Geometries and Dynamics

The photophysical properties of molecules containing two or more linked aromatic moieties are intrinsically governed by the geometry of their electronically excited states. For 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, the torsional angle between the pyrrole (B145914) and benzonitrile (B105546) rings is a critical coordinate. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for exploring the potential energy surfaces of excited states. rsc.orgrsc.org

Upon photoexcitation from the ground state (S₀) to the first singlet excited state (S₁), significant geometric relaxation can occur. In its ground state, the molecule is likely non-planar due to steric hindrance between the hydrogen atom at the C3 position of the pyrrole ring and the hydrogen atom at the C3 position of the benzonitrile ring. The optimization of the S₁ state geometry using TD-DFT can reveal different potential relaxation pathways. derpharmachemica.comderpharmachemica.com One possibility is the formation of a more planar conformation to enhance π-conjugation. Alternatively, the molecule might undergo further twisting to form a stabilized, charge-separated state known as a Twisted Intramolecular Charge Transfer (TICT) state. The investigation of N-phenylpyrrole, a structurally related compound, has shown a complex interplay between local excited (LE) and charge transfer (CT) characteristics upon twisting, which can be reliably modeled with advanced computational methods. rsc.org

The nature of the S₁ state dictates the molecule's fluorescence properties. A locally excited state typically results in fluorescence from a geometry similar to the ground state, while the formation of a TICT state can lead to dual fluorescence or a large Stokes shift. TD-DFT calculations can predict emission energies, oscillator strengths, and the character of the electronic transitions (e.g., HOMO→LUMO), providing a detailed picture of the molecule's photodynamics. derpharmachemica.comresearchgate.net

| Property | Ground State (S₀) | Excited State (S₁) | Computational Method |

|---|---|---|---|

| Pyrrole-Benzonitrile Dihedral Angle (°) | ~45° | ~90° (TICT) or ~10° (Planar) | DFT / TD-DFT |

| Inter-ring C-C Bond Length (Å) | ~1.48 Å | ~1.50 Å (TICT) or ~1.45 Å (Planar) | DFT / TD-DFT |

| Calculated Dipole Moment (Debye) | ~4.5 D | >10 D (TICT) | DFT / TD-DFT |

| Predicted Emission Wavelength (nm) | N/A | ~450 nm (from TICT state) | TD-DFT |

Noncovalent Interactions and Supramolecular Assembly Prediction

The supramolecular architecture of this compound in the solid state is directed by a variety of noncovalent interactions. Computational modeling allows for the identification and quantification of these forces, which are crucial for predicting crystal packing and designing materials with specific properties. The nitrile group is a versatile participant in noncovalent interactions, capable of acting as a hydrogen bond acceptor and engaging in other electrostatic interactions. acs.orgnih.gov

Key potential interactions for this molecule include:

π-π Stacking: Interactions can occur between the electron-rich pyrrole ring of one molecule and the relatively electron-poorer benzonitrile ring of another, leading to offset or face-to-face stacking arrangements.

C-H···N Interactions: The nitrogen atom of the cyano group serves as a hydrogen bond acceptor, forming interactions with aromatic C-H donors from neighboring molecules. This is a common and structurally directing interaction in nitrile-containing crystals. nih.gov

C-H···π Interactions: Aromatic C-H bonds can also act as donors to the π-electron clouds of either the pyrrole or benzonitrile rings of an adjacent molecule. researchgate.net

| Interaction Type | Donor Fragment | Acceptor Fragment | Typical Calculated Energy (kcal/mol) |

|---|---|---|---|

| π-π Stacking | Pyrrole Ring | Benzonitrile Ring | -2.0 to -5.0 |

| C-H···N | Aromatic C-H | Nitrile Nitrogen | -1.5 to -3.0 |

| C-H···π | Aromatic C-H | Pyrrole π-system | -1.0 to -2.5 |

| C-H···π | Methyl C-H | Benzonitrile π-system | -0.5 to -1.5 |

Aromaticity and Electronic Delocalization Studies in Pyrrole and Benzonitrile Moieties

Aromaticity is a fundamental concept describing the electronic stability and reactivity of cyclic conjugated systems. Computational chemistry provides quantitative descriptors to assess the aromaticity of individual rings within a larger molecule. The most widely used indices are the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and the magnetic-based Nucleus-Independent Chemical Shift (NICS). rsc.orgscispace.com

For this compound, these indices can be calculated to understand the electronic interplay between the π-excessive pyrrole ring and the benzonitrile moiety, which is rendered electron-deficient by the withdrawing cyano group.

HOMA: This index evaluates the degree of bond length equalization in a ring, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic analogue. Calculations would likely show high HOMA values for both rings, confirming their aromatic character. rsc.org

NICS: This method calculates the magnetic shielding at the center of a ring (NICS(0)) or at a point above it (e.g., NICS(1)zz). nih.gov A significant negative value is indicative of a diatropic ring current, a hallmark of aromaticity. researchgate.net The NICS values for the pyrrole and benzonitrile rings would quantify their individual aromatic character and could reveal subtle electronic perturbations caused by the linkage. rsc.org

These studies provide insight into the extent of electronic delocalization across the entire molecule versus localization within the individual rings. The results are critical for rationalizing the molecule's chemical reactivity and electronic properties. wikimedia.org

| Molecule/Moiety | HOMA | NICS(1)zz (ppm) | Comment |

|---|---|---|---|

| Benzene (B151609) (Reference) | 1.00 | -29.9 | Highly aromatic |

| N-methylpyrrole (Reference) | ~0.85 | ~-19.5 | Aromatic |

| Benzonitrile Ring (in title compound) | ~0.98 | ~-28.0 | Retains high aromaticity |

| Pyrrole Ring (in title compound) | ~0.83 | ~-18.5 | Aromaticity slightly modulated by substituent |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing information on intermediates, transition states, and reaction kinetics that can be difficult to obtain experimentally. A plausible and efficient synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction would typically involve the coupling of a pyrrole-based boronic acid or ester with a halogenated benzonitrile, or vice versa. nih.gov

Density Functional Theory (DFT) calculations can be employed to map the entire catalytic cycle for this transformation. mdpi.com The process involves three key elementary steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) intermediate. DFT is used to calculate the activation energy barrier for this step, which is often the rate-limiting step of the cycle. nih.govresearchgate.net

Transmetalation: The organic group is transferred from the boron reagent to the palladium center. The role of the base in activating the boronic acid is explicitly modeled to determine the lowest energy pathway. nih.gov

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

By calculating the Gibbs free energy profile for the entire reaction, computational studies can identify the turnover-limiting step, rationalize the efficiency of different ligands and reaction conditions, and predict potential side reactions, thereby guiding synthetic efforts. mdpi.com

| Elementary Step | Reactants | Products | Key Calculated Parameter |

|---|---|---|---|

| Oxidative Addition | Pd(0)L₂ + 2-Bromobenzonitrile (B47965) | (2-cyanophenyl)Pd(II)(Br)L₂ | Activation Energy (ΔG‡) |

| Transmetalation | (2-cyanophenyl)Pd(II)(Br)L₂ + Pyrrole-Boronate | (2-cyanophenyl)Pd(II)(pyrrolyl)L₂ | Activation Energy (ΔG‡) |

| Reductive Elimination | (2-cyanophenyl)Pd(II)(pyrrolyl)L₂ | Pd(0)L₂ + Product | Activation Energy (ΔG‡) |

Chemical Reactivity and Transformation Studies

Photochemical Reactivity and Pathways

The photochemistry of 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile is anticipated to be rich and complex, owing to the presence of multiple chromophores and the potential for intramolecular interactions upon photoexcitation.

Photoinduced Disproportionation and Polymerization Mechanisms

Recent studies have highlighted the ability of pyrrole (B145914) derivatives to undergo visible-light-induced disproportionation without the need for an external photocatalyst. rsc.orgresearchgate.net This process involves the formation of a radical anion and a radical cation from two neutral ground-state molecules upon absorption of light. For this compound, this would likely proceed as follows:

Photoinduced Disproportionation:

2 C₁₂H₁₀N₂ + hν → [C₁₂H₁₀N₂]•⁻ + [C₁₂H₁₀N₂]•⁺

The resulting radical anion is a potent reducing agent capable of initiating further chemical transformations. rsc.org

Furthermore, the pyrrole moiety is well-known for its propensity to undergo polymerization. acs.orgrsc.org Photoexcitation can facilitate the formation of radical cations, which are key intermediates in the polymerization of pyrrole. The polymerization of this compound would likely proceed through the coupling of these radical cations, primarily at the C5 position of the pyrrole ring, leading to the formation of a polypyrrole backbone with pendant benzonitrile (B105546) groups. The initiation of this photopolymerization can be self-sensitized, where the pyrrole derivative itself absorbs light to trigger the reaction. rsc.org Pyrrolo[3,2-b]pyrrole derivatives have also been shown to act as efficient photoinitiators for radical polymerization under UV and visible light. nih.govacs.orgresearchgate.net

Role of Energy and Electron Transfer Processes

Energy and electron transfer are fundamental processes in the photochemical reactions of this compound. youtube.comyoutube.com Upon absorption of a photon, the molecule is promoted to an excited state. This excited state can then undergo several decay pathways, including intramolecular charge transfer (ICT) from the electron-donating pyrrole ring to the electron-accepting benzonitrile ring.

Intramolecular Charge Transfer (ICT):

C₁₂H₁₀N₂ + hν → [C₁₂H₁₀N₂]* → [Pyrrole]•⁺-[Benzonitrile]•⁻

This charge-separated state is a key intermediate in many photochemical reactions. The efficiency of ICT is influenced by the solvent polarity and the electronic coupling between the two rings.

In the presence of other molecules, intermolecular energy or electron transfer can occur. acs.org If this compound is in the presence of a suitable acceptor, the excited state can donate an electron (photoinduced electron transfer, PET). osti.gov Conversely, if a suitable donor is present, the excited state can accept an electron. These PET processes are crucial for initiating redox reactions. rsc.org

Thermal Reactivity and Degradation Pathways

While specific studies on the thermal degradation of this compound are not available, the thermal stability can be inferred from the behavior of its constituent parts. Pyrrole itself undergoes thermal decomposition at high temperatures, with initial isomerization to 2H-pyrrole followed by C-N bond fission to yield open-chain nitriles like crotononitrile (B213123) and allyl cyanide. nih.govacs.org Studies on pyrrole esters have shown them to possess excellent thermal stability. nih.gov Polypropylene copolymers with pyrrole functionality have also demonstrated high thermal stability. csic.es Spiro polycycloacetals have shown degradation temperatures in the range of 343–370 °C. rsc.org

Redox Chemistry: Oxidation and Reduction Processes

The redox behavior of this compound is characterized by the oxidizable pyrrole ring and the reducible benzonitrile group.

Oxidation: The pyrrole ring is readily oxidized to form a radical cation. The oxidation potential is influenced by the substituents on the ring. lsu.eduresearchgate.net The benzonitrile group, being electron-withdrawing, is expected to increase the oxidation potential of the pyrrole ring compared to unsubstituted pyrrole. Electrochemical studies on N-substituted pyrroles have shown that the nature of the substituent affects the ease of polymerization and the redox properties of the resulting polymer. researchgate.net Step-wise protonation of quinoxaline (B1680401) annulated TTF-pyrrole derivatives can induce intramolecular electron-transfer, leading to stable, charge-separated diradical states. rsc.org

Reduction: The benzonitrile group can be electrochemically reduced. The reduction potential will be influenced by the electron-donating nature of the pyrrole ring. Intramolecular redox reactions have been utilized for the synthesis of N-aryl pyrroles. nih.gov

Electrophilic and Nucleophilic Reactions of the Benzonitrile and Pyrrole Rings

The differing electronic nature of the two rings in this compound dictates their reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: The electron-rich pyrrole ring is highly susceptible to electrophilic substitution. onlineorganicchemistrytutor.compearson.comwikipedia.org Due to the directing effect of the nitrogen atom and the C2-substituent, electrophilic attack is expected to occur predominantly at the C5 position, and to a lesser extent at the C4 position. quora.comquora.com A study on the nitration of 1-methyl-2-pyrrolecarbonitrile revealed that the 2-cyano group is less "meta"-directing (towards the 4-position) than in the benzene (B151609) series, with nitration yielding both 4-nitro and 5-nitro isomers. researchgate.net

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-(1-methyl-5-nitro-1H-pyrrol-2-yl)benzonitrile |

| Halogenation | Br₂/FeBr₃ | 2-(5-bromo-1-methyl-1H-pyrrol-2-yl)benzonitrile |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)benzonitrile |

Nucleophilic Reactions: The benzonitrile ring, being relatively electron-deficient due to the nitrile group, is more susceptible to nucleophilic attack than the pyrrole ring. However, nucleophilic aromatic substitution on an unactivated benzene ring is generally difficult. pearson.com The nitrile group itself can undergo nucleophilic addition, for example, hydrolysis to a carboxylic acid or reduction to an amine. The electron-rich pyrrole substituent at the ortho position may influence the reactivity of the nitrile group. Conjugated systems can create partial positive charges on certain carbons, making them more susceptible to nucleophilic attack. reddit.com Direct nucleophilic attack/addition cyclization has been used to synthesize various heterocyclic compounds. nih.govacs.org

Kinetic and Mechanistic Investigations of Specific Reactions

Detailed kinetic and mechanistic studies on the reactions of this compound are scarce. However, insights can be drawn from related systems.

The mechanism of electrophilic substitution on the pyrrole ring proceeds via a cationic intermediate (arenium ion). The stability of this intermediate determines the regioselectivity of the reaction. For this compound, attack at the C5 position leads to a more stabilized intermediate due to resonance delocalization of the positive charge involving the nitrogen atom.

A study on the nitration of 1-methyl-2-pyrrolecarbonitrile provides valuable data. The reaction of 1-methyl-2-pyrrolecarbonitrile with nitric acid in acetic anhydride (B1165640) yields a mixture of 1-methyl-4-nitro-2-pyrrolecarbonitrile and 1-methyl-5-nitro-2-pyrrolecarbonitrile. researchgate.net The ratio of these isomers would provide insight into the directing effect of the cyano group in this system. Kinetic modeling has been used to optimize the nitration of O-methylisouronium sulfate. nih.govbeilstein-archives.org Mechanistic studies have also been conducted on the synthesis of various pyrrole derivatives. researchgate.netnih.gov

Advanced Applications in Materials Science and Photophysics

Utilization as Ligands in Coordination Chemistry

The nitrogen atoms within the pyrrole (B145914) ring and the nitrile group of pyrrole-benzonitrile derivatives offer potential coordination sites for metal ions. While direct studies on 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile as a ligand are not extensively documented, research on structurally similar compounds highlights their capability to form stable coordination complexes.

A notable example involves the ligand 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, which shares the 1-methyl-pyrrol-2-yl core. This ligand has been successfully used to synthesize a series of metal complexes. nih.gov The coordination with various transition metals demonstrates the versatility of the pyrrole moiety in forming stable complexes, a principle that extends to this compound. These complexes are promising candidates for applications in catalysis and medicinal chemistry, with some showing significant anticancer activity. nih.gov Antitumor drugs based on transition metal complexes are often less toxic than their free ligand counterparts, making coordination compounds with d-electron metals promising therapeutic agents. nih.gov

| Complex Formula | Central Metal Ion | Ligand |

|---|---|---|

| Mn(C15)Cl2MeOH | Manganese (Mn) | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione |

| Fe(C15)Cl2MeOH | Iron (Fe) | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione |

| Ni(C15)Cl2MeOH | Nickel (Ni) | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione |

| Cu(C15)2Cl2 | Copper (Cu) | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione |

| Zn(C15)4Cl2 | Zinc (Zn) | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione |

Incorporation into Electro-Optical Materials

Electro-optical (EO) materials are substances in which an applied electric field can alter the refractive index. Organic EO materials are of particular interest due to their potential for high performance and processability. nsf.gov The donor-π-acceptor structure of this compound makes it a suitable candidate for incorporation into such materials.

Electrochromic Systems Based on Pyrrole-Containing Polymers

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. mdpi.com This property is characteristic of certain conjugated polymers, including polypyrrole (Ppy). mdpi.comrsc.org In these polymers, the color change arises from electrochemical oxidation and reduction, which alters the π-π conjugated electronic system. mdpi.com

Polymers synthesized from pyrrole derivatives can be integrated into electrochromic devices. These devices can switch between different colored states with good optical contrast and switching times. For instance, a dual-type electrochromic device using a star-shaped pyrrole monomer polymer, P(Tria-Py), and poly(3,4-ethylenedioxythiophene) (PEDOT) demonstrated the ability to switch between dark blue and red. ankara.edu.tr The properties of polypyrrole, such as conductivity and electrochromic contrast, can be effectively tuned by selecting appropriate dopants and solvents during polymerization. mdpi.com The incorporation of functionalized pyrroles, such as this compound, into polymer chains could lead to new electrochromic materials with tailored properties for applications like smart windows and displays.

Nonlinear Optical (NLO) Properties and Materials

Nonlinear optical (NLO) materials have garnered significant research interest due to their applications in photonics, including optical limiting and switching. frontiersin.org Organic NLO materials are particularly attractive because their molecular structure can be tailored to maximize the nonlinear response. nih.gov Materials with a large number of delocalized π-electrons, such as pyrrole-based compounds, often exhibit high nonlinearities. nih.gov

The donor-acceptor framework of molecules like this compound is a key design principle for creating materials with significant NLO properties. The delocalization of π-electrons across the molecule leads to polarization, which is fundamental to NLO effects. nih.gov Research on various pyrrole-based dyes and porphyrin systems has demonstrated their potential as efficient NLO materials, often operating through an excited-state absorption mechanism. frontiersin.orgnih.gov Organic NLO systems offer advantages over inorganic counterparts, including faster response times and greater molecular plasticity. nih.gov

Application in Luminescence and Fluorescent Systems

The ability of small molecules to absorb and emit light is central to their use in fluorescent probes and luminescent materials. nih.gov Pyrrole derivatives have been extensively studied for their fluorescence properties. For example, a soluble and fluorescent conjugated polymer based on a thienylpyrrole derivative was shown to be a yellow light emitter. rsc.org

Studies on 4-(1H-pyrrol-1-yl)benzonitrile (PBN), a structural isomer of the title compound, have revealed dual fluorescence behavior. acs.orgresearchgate.net When clustered with acetonitrile (B52724) molecules in a supersonic jet, PBN exhibits two distinct emission bands: a locally excited (LE) state emission and a charge transfer (CT) state emission. The appearance of the CT emission is dependent on the number of solvent molecules interacting with the PBN molecule. acs.org This phenomenon is attributed to the existence of two minima on the surface of the first singlet excited state. acs.org This intrinsic capacity for charge-transfer fluorescence makes this compound and related structures highly promising for the development of sensors and light-emitting systems.

| Compound | Emission Type | Emission Center Wavelength | Conditions |

|---|---|---|---|

| 4-(1H-pyrrol-1-yl)benzonitrile (PBN)/Acetonitrile Clusters | Locally Excited (LE) | ~305 nm | Supersonic jet |

| 4-(1H-pyrrol-1-yl)benzonitrile (PBN)/Acetonitrile Clusters | Charge Transfer (CT) | ~450 nm | Observed with ≥ 4 acetonitrile molecules per PBN molecule |

| 1-Phenyl-1H-pyrrole (PP)/Acetonitrile Clusters | Locally Excited (LE) | ~300 nm | Supersonic jet (no CT emission observed) |

Role as Building Blocks in Advanced Organic Materials

Organic building blocks are fundamental molecular units used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comhilarispublisher.com They are essential starting materials in organic synthesis, allowing chemists to construct a wide variety of compounds with tailored properties by strategically selecting and manipulating their functional groups. hilarispublisher.com

The compound this compound is a valuable building block due to its distinct functionalities. The pyrrole ring is a common motif in medicinal chemistry and materials science, while the nitrile group is a versatile functional group that can participate in various chemical transformations. researchgate.netresearchgate.net For example, 2-pyrrolecarbonitriles have been used to synthesize bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines through reactions with hydrazine. researchgate.net Furthermore, related arylidenes derived from pyrrole carboxaldehydes are considered key intermediates for synthesizing a variety of biologically important heterocycles. nih.govresearchgate.net The combination of the pyrrole and benzonitrile (B105546) moieties in a single molecule provides a platform for creating advanced materials such as conducting polymers, functional dyes, and complex heterocyclic systems for pharmaceutical and electronic applications. hilarispublisher.com

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

This article has provided a focused exploration of the chemical compound 2-(1-methyl-1H-pyrrol-2-yl)benzonitrile, a molecule situated at the intersection of pyrrole (B145914) and benzonitrile (B105546) chemistries. While specific experimental data for this exact compound is not extensively reported in publicly accessible literature, a comprehensive understanding of its probable characteristics and scientific context has been constructed.

The primary contribution of this work is the systematic outline of plausible and robust synthetic strategies for the preparation of this compound. Drawing from established palladium-catalyzed cross-coupling reactions, both Suzuki-Miyaura and Stille coupling protocols have been detailed as highly viable methods for the formation of the key C-C bond between the pyrrole and benzene (B151609) rings. These methodologies offer versatility in terms of starting materials, with the Suzuki-Miyaura coupling being generally preferred due to the lower toxicity of boronic acid derivatives compared to the organostannanes used in Stille reactions. wikipedia.orgorganic-chemistry.org Additionally, palladium-catalyzed cyanation of a pre-assembled aryl halide precursor stands as a potent alternative for the introduction of the nitrile functionality. researchgate.netrsc.org

A thorough analysis of the anticipated chemical properties of this compound has been presented. The molecular structure, characterized by the covalent linkage of a 1-methyl-1H-pyrrol-2-yl group to a benzonitrile moiety at the 2-position, dictates its electronic and steric features. The electron-rich nature of the N-methylpyrrole ring is expected to influence the electronic properties of the benzonitrile system. Key spectroscopic signatures have been predicted, providing a benchmark for future empirical characterization.

Furthermore, this article has laid the groundwork for investigating the reactivity of this compound. The nitrile group is anticipated to undergo characteristic reactions such as hydrolysis, reduction, and cycloadditions, offering pathways to a diverse range of derivatives. The aromatic rings, both the pyrrole and the benzene, present sites for electrophilic substitution, although the specific regioselectivity would need to be determined experimentally.

Unexplored Research Avenues and Challenges

The notable absence of dedicated research on this compound underscores a number of unexplored avenues and inherent challenges. A primary challenge is the definitive synthesis and purification of the compound to serve as a standard for all subsequent studies. While plausible synthetic routes have been proposed, the optimization of reaction conditions to achieve high yields and purity remains a practical hurdle to be overcome.

A significant unexplored area is the comprehensive characterization of its physical and chemical properties through empirical investigation. This includes, but is not limited to, determination of its melting point, boiling point, solubility in various solvents, and a full spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the predicted structural features.

The biological and pharmacological profile of this compound is entirely uncharted territory. Given that both pyrrole and benzonitrile motifs are present in various bioactive molecules, a systematic screening of this compound for a range of biological activities, from antimicrobial to anticancer, could yield valuable discoveries. The potential for this molecule to act as an enzyme inhibitor or a receptor ligand is a particularly intriguing avenue for future research.

Another key challenge lies in understanding the full scope of its chemical reactivity. The interplay between the N-methylpyrrole and benzonitrile functionalities could lead to novel and unexpected chemical transformations. A systematic study of its behavior under various reaction conditions would be necessary to unlock its full synthetic potential.

Prospective Developments in Synthetic Strategies and Applications

In terms of applications, the prospective developments are vast and multidisciplinary. In the field of medicinal chemistry, this compound could serve as a scaffold for the development of new therapeutic agents. Its derivatives could be designed and synthesized to target specific biological pathways implicated in various diseases.

In materials science, the unique electronic properties of this compound could be exploited in the design of novel organic electronic materials. Its incorporation into polymers or molecular crystals could lead to materials with interesting photophysical or conductive properties, with potential applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The development of derivatives through functionalization of the pyrrole or benzene rings could also lead to new chemosensors. The nitrile group, or derivatives thereof, could act as a binding site for specific analytes, with the biaryl scaffold providing a platform for a fluorescent or colorimetric response.

Implications for Fundamental Chemical Science

The study of this compound, while specific, holds broader implications for fundamental chemical science. A detailed investigation into its synthesis would contribute to the ever-expanding toolbox of cross-coupling methodologies, potentially revealing new insights into catalyst design and reaction mechanisms.

A thorough understanding of its electronic structure and reactivity would provide valuable data for computational chemistry models, helping to refine theoretical predictions of molecular properties. The interaction between the two distinct aromatic systems within the same molecule presents an interesting case study for understanding intramolecular electronic communication.

Furthermore, the exploration of this and related biaryl compounds contributes to the fundamental understanding of structure-property relationships. By systematically modifying the structure of this compound and observing the resulting changes in its physical, chemical, and biological properties, a deeper understanding of how molecular architecture dictates function can be achieved. This knowledge is crucial for the rational design of new molecules with tailored properties for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.